molecular formula C16H18BF2N3 B1259201 Pyrromethene 650 CAS No. 157410-23-6

Pyrromethene 650

Cat. No.: B1259201
CAS No.: 157410-23-6
M. Wt: 301.1 g/mol
InChI Key: LXNVCQRKLGCOPW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrromethene 650 (PM650) is a green-fluorescent polar tracer dye . It is primarily used for investigations of membrane fusion, lysis, and gap-junctional communication . These processes are crucial for various cellular activities, including cell growth, division, and communication.

Mode of Action

PM650 interacts with its targets by integrating into the cell or liposome membrane. It then participates in the processes of membrane fusion, lysis, and gap-junctional communication . The dye’s fluorescence properties allow it to be detected and tracked, providing a visual representation of these processes.

Biochemical Pathways

It is known that the dye is involved in the processes of membrane fusion, lysis, and gap-junctional communication . These processes are part of larger biochemical pathways related to cell growth, division, and communication.

Pharmacokinetics

The dye’s solubility limits in various solvents at 25°c have been reported . For example, it is soluble in methanol and ethanol, among other solvents . These properties can impact the dye’s bioavailability and its effectiveness as a tracer.

Result of Action

The primary result of PM650’s action is the visualization of membrane fusion, lysis, and gap-junctional communication . By integrating into the cell or liposome membrane and participating in these processes, PM650 allows researchers to track and study these crucial cellular activities.

Action Environment

The action of PM650 can be influenced by various environmental factors. For instance, the dye’s fluorescence properties can be affected by the solvent in which it is dissolved . Additionally, the dye’s effectiveness as a tracer can be influenced by the presence of an electric field . In one study, a tuning range of the amplified spontaneous emission of more than 20 nm was realized in each sample due to changing the effective refractive index of the nematic-liquid-crystal layer caused by the reorientation of nematic-liquid-crystal molecules .

Biochemical Analysis

Biochemical Properties

Pyrromethene 650 plays a significant role in various biochemical reactions. It interacts with several biomolecules, including enzymes and proteins, to facilitate its function as a tracer dye. The compound’s fluorescence properties make it an excellent tool for studying membrane dynamics and cellular interactions. This compound is known to interact with membrane proteins and lipids, which helps in visualizing and understanding the processes of membrane fusion and lysis .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s ability to integrate into cellular membranes allows researchers to monitor changes in cell volume and membrane integrity. This compound has been shown to affect gap-junctional communication, which is crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorescence properties are activated upon binding to membrane components, which allows for the visualization of membrane dynamics. This compound can also influence enzyme activity by either inhibiting or activating specific enzymes involved in membrane processes. Additionally, the dye can induce changes in gene expression related to membrane function and cellular communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. This compound is relatively stable under controlled conditions, but its fluorescence intensity may decrease over prolonged exposure to light or extreme pH conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of membrane integrity and communication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in tracing and visualizing cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including disruption of cellular membranes and interference with normal cellular functions. Threshold effects have been observed, where a certain concentration of the dye is required to achieve optimal fluorescence without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a tracer dye. The compound interacts with enzymes and cofactors that facilitate its incorporation into cellular membranes. This compound can affect metabolic flux by altering the distribution and localization of metabolites within cells. The dye’s interactions with specific enzymes can also influence the levels of certain metabolites, providing insights into cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s polar nature allows it to integrate into cellular membranes, where it can be transported to different cellular compartments. This compound’s distribution is influenced by its binding affinity to membrane components, which determines its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often directed to membrane compartments, including the plasma membrane and intracellular organelles. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular locations. This localization is essential for the dye’s ability to visualize and monitor membrane dynamics and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrromethene 650 involves the reaction of pyrrole derivatives with boron trifluoride. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Chemical Reactions Analysis

Types of Reactions: Pyrromethene 650 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrromethene 650 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various chemical analyses and experiments.

    Biology: Employed as a tracer dye to study membrane fusion, lysis, and gap-junctional communication in cells.

    Medicine: Utilized in medical research to detect volume changes in cells or liposomes.

    Industry: Applied in the development of dye lasers and other photonic devices .

Comparison with Similar Compounds

Pyrromethene 650 is unique compared to other similar compounds due to its high fluorescence efficiency and stability. Similar compounds include:

This compound stands out due to its specific fluorescence properties, making it highly valuable in scientific research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BF2N3/c1-8-10(3)15-14(7-20)16-11(4)9(2)13(6)22(16)17(18,19)21(15)12(8)5/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVCQRKLGCOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)C)C)C#N)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157410-23-6
Record name [[(3,4,5-Trimethyl-1H-pyrrol-2-yl)(3,4,5-trimethyl-2H-pyrrol-2-ylidene)methyl]carbonitrile](difluoroborane)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrromethene 650

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